methyl 4-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)methoxy]benzoate
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Overview
Description
Methyl 4-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)methoxy]benzoate is an organic compound that features a benzoate ester linked to a tetrazole ring via a methoxy bridge. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the tetrazole ring, a five-membered ring containing four nitrogen atoms, imparts unique chemical properties to the molecule, making it a valuable scaffold in drug design and other scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)methoxy]benzoate typically involves the following steps:
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Formation of the Tetrazole Ring: : The tetrazole ring can be synthesized through the cyclization of a nitrile compound with sodium azide under acidic conditions. For instance, 1-methyl-1H-1,2,3,4-tetrazole can be prepared by reacting methylamine with sodium azide and an appropriate nitrile.
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Esterification: : The benzoic acid derivative is esterified using methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form methyl 4-hydroxybenzoate.
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Etherification: : The final step involves the etherification of methyl 4-hydroxybenzoate with the tetrazole derivative. This can be achieved by reacting the hydroxybenzoate with the tetrazole compound in the presence of a base, such as potassium carbonate, and a suitable solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography would be crucial to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the benzylic position adjacent to the ester group. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
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Reduction: : Reduction reactions can target the ester group, converting it to an alcohol. Lithium aluminum hydride (LiAlH₄) is a typical reducing agent used for this purpose.
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Substitution: : The tetrazole ring can participate in nucleophilic substitution reactions due to the electron-rich nature of the nitrogen atoms. Halogenated reagents, such as bromine or chlorine, can be used to introduce new substituents onto the ring.
Common Reagents and Conditions
Oxidation: KMnO₄ in an aqueous medium under reflux conditions.
Reduction: LiAlH₄ in anhydrous ether at low temperatures.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide (NaOH) in an organic solvent.
Major Products
Oxidation: Formation of carboxylic acids or ketones depending on the specific site of oxidation.
Reduction: Conversion of the ester to a primary alcohol.
Substitution: Introduction of halogen atoms or other nucleophiles onto the tetrazole ring.
Scientific Research Applications
Chemistry
In chemistry, methyl 4-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)methoxy]benzoate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to the presence of the tetrazole ring, which mimics the carboxylate group in biological systems. This makes it a valuable tool in the design of enzyme inhibitors and receptor antagonists.
Medicine
In medicinal chemistry, the compound serves as a scaffold for the development of new drugs The tetrazole ring is known for its bioisosteric properties, which can enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and coatings, due to its stability and reactivity. It may also find applications in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 4-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)methoxy]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can form hydrogen bonds and electrostatic interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the ester group can undergo hydrolysis, releasing the active tetrazole moiety, which can then interact with its target.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-hydroxybenzoate: Lacks the tetrazole ring, making it less versatile in terms of chemical reactivity and biological activity.
1-Methyl-1H-1,2,3,4-tetrazole-5-methanol: Contains the tetrazole ring but lacks the benzoate ester, limiting its applications in medicinal chemistry.
4-[(1H-1,2,3,4-Tetrazol-5-yl)methoxy]benzoic acid: Similar structure but with a carboxylic acid group instead of an ester, which can affect its solubility and reactivity.
Uniqueness
Methyl 4-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)methoxy]benzoate is unique due to the combination of the benzoate ester and the tetrazole ring. This dual functionality allows for a wide range of chemical modifications and applications, making it a versatile compound in both research and industrial contexts.
Properties
IUPAC Name |
methyl 4-[(1-methyltetrazol-5-yl)methoxy]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O3/c1-15-10(12-13-14-15)7-18-9-5-3-8(4-6-9)11(16)17-2/h3-6H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJFFSVWCXATGIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)COC2=CC=C(C=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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